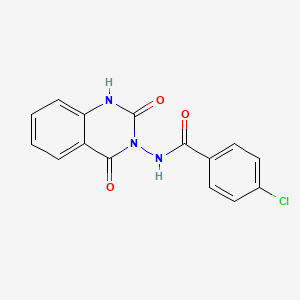
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is a compound that features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP) under oxidative conditions . The reaction conditions are carefully controlled to ensure high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions are typically quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its potential anticancer properties, it is being investigated as a candidate for the development of new anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as DNA or enzymes involved in cell proliferation. The compound may act as a DNA intercalator, disrupting the replication process and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its potential as an anticancer agent and its ability to undergo various chemical modifications make it a valuable compound for further research.
Propiedades
Número CAS |
75906-76-2 |
|---|---|
Fórmula molecular |
C15H10ClN3O3 |
Peso molecular |
315.71 g/mol |
Nombre IUPAC |
4-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-10-7-5-9(6-8-10)13(20)18-19-14(21)11-3-1-2-4-12(11)17-15(19)22/h1-8H,(H,17,22)(H,18,20) |
Clave InChI |
PQUGQYPDZGJWMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



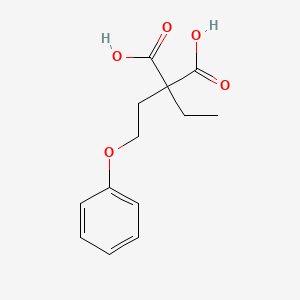
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
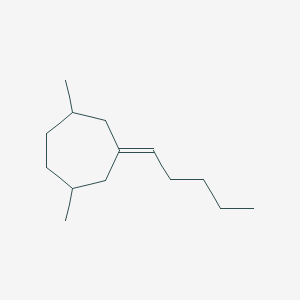
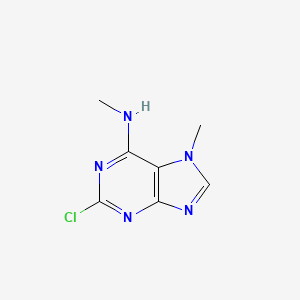
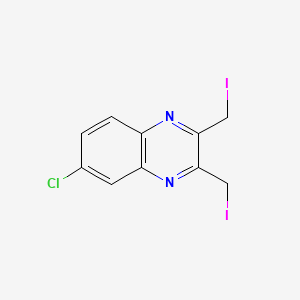

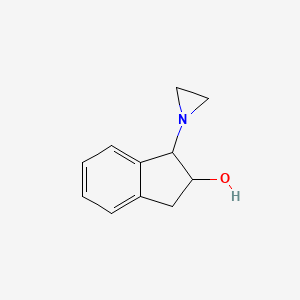
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
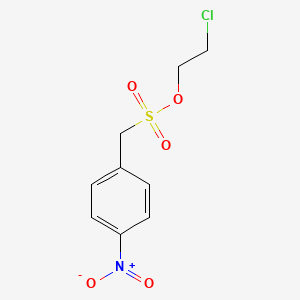
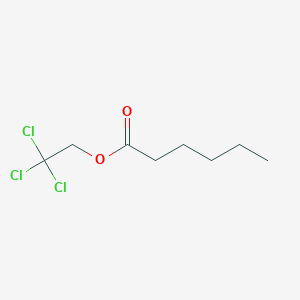
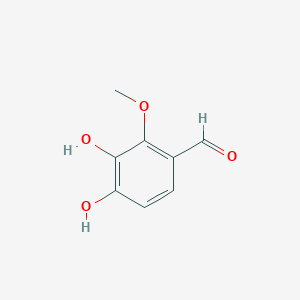
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
